N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound characterized by a thiadiazole ring substituted with a dimethylbenzylthio group and a cyclohexanecarboxamide moiety
Scientific Research Applications
Chemistry
In chemistry, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development. Studies have indicated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry
Industrially, this compound can be used in the development of new polymers and coatings due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can react with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.
-
Introduction of the Dimethylbenzylthio Group: : The thiadiazole intermediate can then be reacted with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the dimethylbenzylthio group via nucleophilic substitution.
-
Final Coupling: : The final step involves coupling the substituted thiadiazole with cyclohexanecarboxamide. This can be achieved through a condensation reaction, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
-
Substitution: : The aromatic ring in the dimethylbenzylthio group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Halogenated or nitrated derivatives
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- N-(5-((2-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the 2,5-dimethylbenzylthio group. This substitution enhances its lipophilicity and potentially its biological activity, making it more effective in penetrating cell membranes and interacting with intracellular targets.
Properties
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-12-8-9-13(2)15(10-12)11-23-18-21-20-17(24-18)19-16(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUZLOMTTJUPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.